molecular formula C9H11NO B178601 (4r)-1,2,3,4-Tetrahydroisoquinolin-4-ol CAS No. 105181-85-9

(4r)-1,2,3,4-Tetrahydroisoquinolin-4-ol

Cat. No. B178601
M. Wt: 149.19 g/mol
InChI Key: HTHIHJJKFYXSOQ-VIFPVBQESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4r)-1,2,3,4-Tetrahydroisoquinolin-4-ol, also known as THIQ, is a naturally occurring alkaloid found in various plants and animals. It has been of significant interest to scientists due to its potential therapeutic applications, particularly in the treatment of neurological disorders.

Mechanism Of Action

The exact mechanism of action of (4r)-1,2,3,4-Tetrahydroisoquinolin-4-ol is not fully understood. However, it is believed to act on various neurotransmitter systems in the brain, including the dopamine, serotonin, and glutamate systems. (4r)-1,2,3,4-Tetrahydroisoquinolin-4-ol has been shown to increase dopamine release in the brain, which may contribute to its neuroprotective and anti-addictive effects.

Biochemical And Physiological Effects

(4r)-1,2,3,4-Tetrahydroisoquinolin-4-ol has been shown to have a range of biochemical and physiological effects. It has been shown to increase the activity of antioxidant enzymes, such as superoxide dismutase and catalase, which may contribute to its neuroprotective effects. (4r)-1,2,3,4-Tetrahydroisoquinolin-4-ol has also been shown to increase the expression of neurotrophic factors, such as brain-derived neurotrophic factor (BDNF), which may promote neuronal survival and growth.

Advantages And Limitations For Lab Experiments

(4r)-1,2,3,4-Tetrahydroisoquinolin-4-ol has several advantages for lab experiments. It is relatively easy to synthesize, and its effects can be easily measured using various biochemical and behavioral assays. However, (4r)-1,2,3,4-Tetrahydroisoquinolin-4-ol has several limitations as well. It has poor solubility in water, which can make it difficult to administer in vivo. Additionally, (4r)-1,2,3,4-Tetrahydroisoquinolin-4-ol has a relatively short half-life, which may limit its effectiveness as a therapeutic agent.

Future Directions

There are several future directions for research on (4r)-1,2,3,4-Tetrahydroisoquinolin-4-ol. One area of interest is the development of more potent and selective (4r)-1,2,3,4-Tetrahydroisoquinolin-4-ol analogs, which may have improved therapeutic potential. Additionally, further studies are needed to elucidate the exact mechanism of action of (4r)-1,2,3,4-Tetrahydroisoquinolin-4-ol and its effects on various neurotransmitter systems in the brain. Finally, more research is needed to determine the safety and efficacy of (4r)-1,2,3,4-Tetrahydroisoquinolin-4-ol in human clinical trials.

Synthesis Methods

(4r)-1,2,3,4-Tetrahydroisoquinolin-4-ol can be synthesized using a variety of methods, including the Pictet-Spengler reaction, which involves the condensation of an aldehyde or ketone with an amino acid or amine. Other methods include the Leuckart-Wallach reaction and the Bischler-Napieralski reaction. The choice of synthesis method depends on the desired yield, purity, and cost-effectiveness.

Scientific Research Applications

(4r)-1,2,3,4-Tetrahydroisoquinolin-4-ol has been studied extensively for its potential therapeutic applications. It has been shown to have neuroprotective effects, particularly in the treatment of Parkinson's disease and other neurodegenerative disorders. (4r)-1,2,3,4-Tetrahydroisoquinolin-4-ol has also been studied for its potential to treat addiction, as it has been shown to reduce drug-seeking behavior in animal models. Additionally, (4r)-1,2,3,4-Tetrahydroisoquinolin-4-ol has been studied for its potential to treat depression, anxiety, and other mood disorders.

properties

CAS RN

105181-85-9

Product Name

(4r)-1,2,3,4-Tetrahydroisoquinolin-4-ol

Molecular Formula

C9H11NO

Molecular Weight

149.19 g/mol

IUPAC Name

(4R)-1,2,3,4-tetrahydroisoquinolin-4-ol

InChI

InChI=1S/C9H11NO/c11-9-6-10-5-7-3-1-2-4-8(7)9/h1-4,9-11H,5-6H2/t9-/m0/s1

InChI Key

HTHIHJJKFYXSOQ-VIFPVBQESA-N

Isomeric SMILES

C1[C@@H](C2=CC=CC=C2CN1)O

SMILES

C1C(C2=CC=CC=C2CN1)O

Canonical SMILES

C1C(C2=CC=CC=C2CN1)O

synonyms

(4R)-1,2,3,4-TETRAHYDROISOQUINOLIN-4-OL

Origin of Product

United States

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